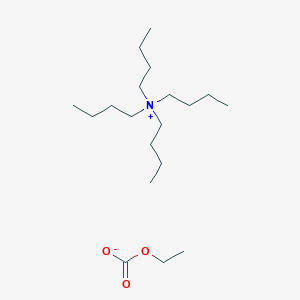
2,11-Dimethyl-5-ethyl-9-hydroxy-6H-pyrido(4,3-b)carbazolium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,11-Dimethyl-5-ethyl-9-hydroxy-6H-pyrido(4,3-b)carbazolium is a complex organic compound with a unique structure that includes a pyrido[4,3-b]carbazolium core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,11-Dimethyl-5-ethyl-9-hydroxy-6H-pyrido(4,3-b)carbazolium can be achieved through several synthetic routes. One common method involves the Combes-Beyer reaction, which is used to synthesize pyridocarbazole derivatives . This reaction typically involves the condensation of an appropriate aldehyde with a pyridine derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,11-Dimethyl-5-ethyl-9-hydroxy-6H-pyrido(4,3-b)carbazolium undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
2,11-Dimethyl-5-ethyl-9-hydroxy-6H-pyrido(4,3-b)carbazolium has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer activity.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,11-Dimethyl-5-ethyl-9-hydroxy-6H-pyrido(4,3-b)carbazolium involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 9-Hydroxy-5,11-dimethyl-2-(2-(piperidyl)ethyl)-6H-pyrido(4,3-b)carbazolium acetate
- 2,4-Dimethyl-6H-pyrido[3,2-b]carbazole
Uniqueness
2,11-Dimethyl-5-ethyl-9-hydroxy-6H-pyrido(4,3-b)carbazolium is unique due to its specific structural features and the presence of both methyl and ethyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
136182-34-8 |
|---|---|
Fórmula molecular |
C19H19N2O+ |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
5-ethyl-2,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol |
InChI |
InChI=1S/C19H18N2O/c1-4-13-14-7-8-21(3)10-16(14)11(2)18-15-9-12(22)5-6-17(15)20-19(13)18/h5-10,22H,4H2,1-3H3/p+1 |
Clave InChI |
QFTSWAODUKLQBO-UHFFFAOYSA-O |
SMILES canónico |
CCC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







aMino]pentyl]-, 1,1-diMethylethyl ester](/img/structure/B12645544.png)








